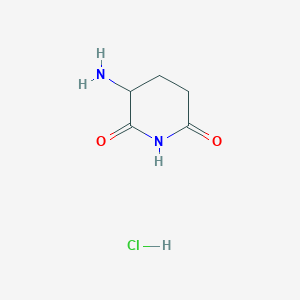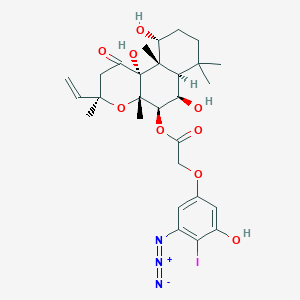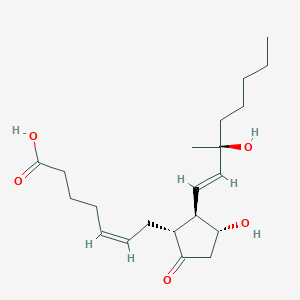
3-Aminopiperidine-2,6-dione hydrochloride
Overview
Description
3-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2 . It is a dicarboximide, a member of piperidones, and a primary amino compound . It is functionally related to a piperidine-2,6-dione and is a conjugate base of a pyroglutamine . It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 3-Aminopiperidine-2,6-dione hydrochloride has been described in several studies . .
Molecular Structure Analysis
The molecular structure of 3-Aminopiperidine-2,6-dione hydrochloride is represented by the formula C5H9ClN2O2 . The average mass of the molecule is 164.590 Da and the monoisotopic mass is 164.035248 Da .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminopiperidine-2,6-dione hydrochloride have been described in several studies . For instance, it has been used in the preparation of pomalidomide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Aminopiperidine-2,6-dione hydrochloride include a molecular formula of C5H9ClN2O2, an average mass of 164.590 Da, and a monoisotopic mass of 164.035248 Da .
Scientific Research Applications
Synthesis of Lenalidomide
3-Aminopiperidine-2,6-dione hydrochloride: is utilized as a key reagent in the synthesis of Lenalidomide , a derivative of thalidomide used in the treatment of multiple myeloma and myelodysplastic syndromes . This compound plays a crucial role in inducing the ubiquitination and degradation of CK1α in del(5q) MDS, which is a significant therapeutic mechanism .
Development of Phthalimide Conjugates
Researchers employ this compound to prepare phthalimide conjugates that promote ligand-dependent target protein degradation . These conjugates are part of a novel class of therapeutics known as PROTACs (Proteolysis Targeting Chimeras), which have shown promise in targeting disease-related proteins for degradation .
Anti-Cancer Research
3-Aminopiperidine-2,6-dione hydrochloride: has been investigated for its potential as an anti-cancer agent . It has shown efficacy in inhibiting the growth of various cancer cells, particularly prostate cancer cells, by interfering with their DNA synthesis.
Chemical Synthesis Intermediate
The compound serves as an intermediate in organic synthesis, particularly in the production of complex molecules. Its reactive sites make it a versatile building block for creating a wide range of chemical entities .
Medicinal Chemistry
In medicinal chemistry, 3-Aminopiperidine-2,6-dione hydrochloride is used as an intermediate for developing new pharmaceuticals. Its structural features allow for the introduction of various functional groups, aiding in the discovery of new drugs .
Material Science
This compound’s unique properties are explored in material science for the development of new materials with potential applications in electronics, coatings, and other advanced materials .
Analytical Chemistry
As a standard in analytical chemistry, 3-Aminopiperidine-2,6-dione hydrochloride is used to calibrate instruments and validate analytical methods due to its well-defined properties .
Biochemistry Research
In biochemistry, it’s used to study enzyme-substrate interactions and to understand the biochemical pathways involving similar structures .
Safety and Hazards
The safety data sheet for 3-Aminopiperidine-2,6-dione hydrochloride indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
3-Aminopiperidine-2,6-dione hydrochloride is a reagent for preparing lenalidomide . It is known to induce ubiquitination and degradation of CK1α in del (5q) MDS . CK1α is a protein kinase involved in various cellular processes, including cell cycle progression and DNA repair .
Mode of Action
The compound acts as an inhibitor of benzoate synthase, an enzyme crucial for DNA synthesis in cancer cells. By hindering DNA production, it may limit cancer cell proliferation.
Biochemical Pathways
The compound affects the pathway of DNA synthesis in cancer cells by inhibiting the enzyme benzoate synthase. This inhibition disrupts the normal cell cycle, potentially leading to cell death.
Result of Action
The primary result of the action of 3-Aminopiperidine-2,6-dione hydrochloride is the potential limitation of cancer cell proliferation. By inhibiting benzoate synthase and disrupting DNA synthesis, the compound may induce cell death in cancer cells.
Action Environment
The action, efficacy, and stability of 3-Aminopiperidine-2,6-dione hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, it’s important to avoid dust formation and breathing in mist, gas, or vapors of the compound . These precautions help ensure the compound’s stability and safety during handling and use .
properties
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947609 | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopiperidine-2,6-dione hydrochloride | |
CAS RN |
2686-86-4, 24666-56-6 | |
| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glutamimide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Aminopiperidine-2,6-dione hydrochloride in the synthesis of pomalidomide?
A1: 3-Aminopiperidine-2,6-dione hydrochloride serves as a crucial starting material in the novel synthesis of pomalidomide. [] It reacts with 4-nitroisobenzofuran-1,3-dione through a three-step process, ultimately yielding the desired pomalidomide product. []
Q2: What are the advantages of this new synthetic route for pomalidomide using 3-Aminopiperidine-2,6-dione hydrochloride?
A2: The research highlights several advantages of this new synthetic route:
- Efficiency: The three-step reaction boasts a total yield of 65%, suggesting a relatively efficient synthesis. []
- Purity: The final pomalidomide product exhibits a high-performance liquid chromatographic (HPLC) purity of 99.56%. []
- Low Palladium Residue: The process achieves a low palladium residue level of 2 ppm, highlighting its environmental friendliness compared to potential alternative methods. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)
